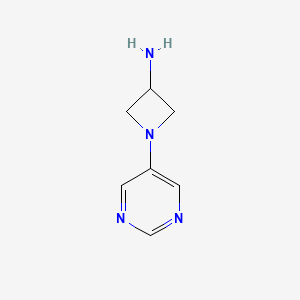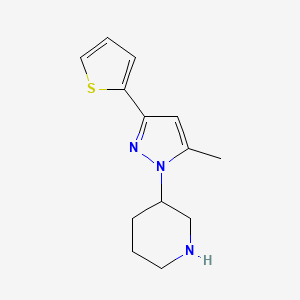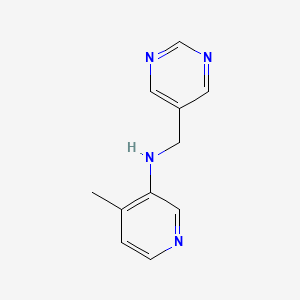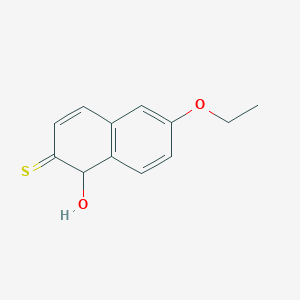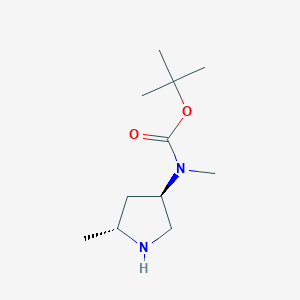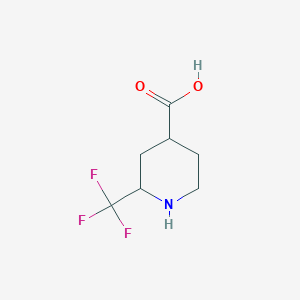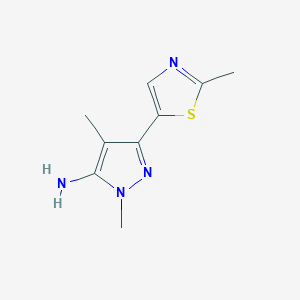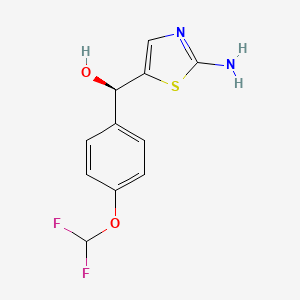
(R)-(2-Aminothiazol-5-yl)(4-(difluoromethoxy)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(2-Aminothiazol-5-yl)(4-(difluoromethoxy)phenyl)methanol is a chiral compound that features a thiazole ring, an aminothiazole moiety, and a difluoromethoxy-substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-Aminothiazol-5-yl)(4-(difluoromethoxy)phenyl)methanol typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the aminothiazole group. The difluoromethoxyphenyl moiety is then attached through a series of nucleophilic substitution reactions. The final step involves the reduction of the intermediate to yield the desired methanol derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
®-(2-Aminothiazol-5-yl)(4-(difluoromethoxy)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
Chemistry
In chemistry, ®-(2-Aminothiazol-5-yl)(4-(difluoromethoxy)phenyl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for developing new therapeutic agents .
Medicine
In medicine, ®-(2-Aminothiazol-5-yl)(4-(difluoromethoxy)phenyl)methanol is investigated for its potential to treat various diseases. Its ability to modulate specific biological pathways makes it a promising lead compound for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers .
作用機序
The mechanism of action of ®-(2-Aminothiazol-5-yl)(4-(difluoromethoxy)phenyl)methanol involves its interaction with specific molecular targets. The aminothiazole moiety can bind to enzymes or receptors, modulating their activity. The difluoromethoxy group enhances the compound’s stability and bioavailability, allowing it to exert its effects more efficiently .
類似化合物との比較
Similar Compounds
- ®-pyridin-4-yl [4-(2-pyrrolidin-1-ylethoxy)phenyl]methanol
- Pyrrolidine derivatives
- Chiral oxazolines
Uniqueness
®-(2-Aminothiazol-5-yl)(4-(difluoromethoxy)phenyl)methanol stands out due to its unique combination of a thiazole ring and a difluoromethoxy-substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C11H10F2N2O2S |
|---|---|
分子量 |
272.27 g/mol |
IUPAC名 |
(R)-(2-amino-1,3-thiazol-5-yl)-[4-(difluoromethoxy)phenyl]methanol |
InChI |
InChI=1S/C11H10F2N2O2S/c12-10(13)17-7-3-1-6(2-4-7)9(16)8-5-15-11(14)18-8/h1-5,9-10,16H,(H2,14,15)/t9-/m1/s1 |
InChIキー |
RMJTWAGFMRFVTG-SECBINFHSA-N |
異性体SMILES |
C1=CC(=CC=C1[C@H](C2=CN=C(S2)N)O)OC(F)F |
正規SMILES |
C1=CC(=CC=C1C(C2=CN=C(S2)N)O)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(thiolan-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13341569.png)
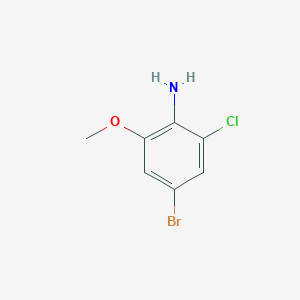
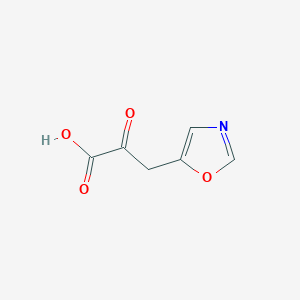

![(2-(3-(8-(4-(4-(Chloromethyl)benzyl)piperazin-1-yl)-1,3-dioxo-1H-benzo[10,5]anthra[2,1,9-def]isoquinolin-2(3H)-yl)propanamido)ethyl)triphenylphosphonium chloride](/img/structure/B13341576.png)

